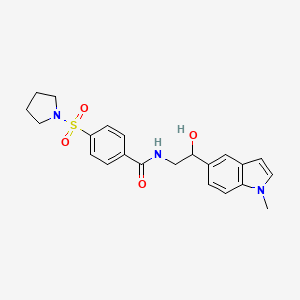

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Descripción

This compound is a benzamide derivative characterized by two key structural features:

- A 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl group, which introduces a chiral center and an indole moiety. The indole ring system is known for its role in modulating biological activity, particularly in receptor binding and metabolic stability.

- A 4-(pyrrolidin-1-ylsulfonyl)benzamide group, where the sulfonyl linkage to pyrrolidine enhances solubility and may influence pharmacokinetic properties.

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-24-13-10-17-14-18(6-9-20(17)24)21(26)15-23-22(27)16-4-7-19(8-5-16)30(28,29)25-11-2-3-12-25/h4-10,13-14,21,26H,2-3,11-12,15H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBLEGAJAOGWER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of hydroxylated or carboxylated derivatives.

Reduction: Formation of reduced derivatives with fewer oxygen atoms.

Substitution: Formation of derivatives with different substituents on the benzamide or indole ring.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity can be explored for potential therapeutic uses.

Medicine: It may have applications in drug development, particularly in the treatment of diseases involving the indole pathway.

Industry: It can be used in the production of pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, potentially leading to biological effects. The sulfonamide group may also play a role in its activity by interacting with biological targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

The following compounds share partial structural homology with the target molecule:

Key Comparison Points

Substituent Effects on Bioactivity

- Indole vs. Benzimidazole (): The target compound’s indole moiety (aromatic, electron-rich) contrasts with benzimidazole derivatives in , which feature chloro-substituted benzimidazoles.

- Sulfonyl Group Variations: The target’s pyrrolidinylsulfonyl group differs from Example 53’s benzenesulfonamide () and 313533-45-8’s cyclohexylamino sulfonyl (). Pyrrolidine’s smaller ring size and secondary amine may reduce steric hindrance compared to cyclohexylamino, improving binding to flat enzymatic pockets .

Spectroscopic and Physical Properties

- FTIR/NMR Trends (): Compounds with sulfonyl or benzamide groups (e.g., Compound 5 in ) show characteristic absorptions for NH (~3260 cm⁻¹) and C=O (~1680 cm⁻¹). The target compound’s hydroxyethyl group would likely exhibit O-H stretching near 3400 cm⁻¹, distinguishing it from non-hydroxylated analogs .

- Melting Points: Example 53 () has a melting point of 175–178°C, suggesting moderate crystallinity. The target compound’s hydroxyethyl group may lower its melting point due to increased flexibility .

Research Implications

- Pharmacokinetics: The pyrrolidinylsulfonyl group in the target compound may offer a balance between solubility (via sulfonyl) and metabolic stability (via pyrrolidine’s saturated ring), contrasting with Example 53’s fluorophenyl group, which could increase CYP450-mediated metabolism .

- Target Selectivity: Indole derivatives often exhibit affinity for serotonin receptors or kinases. The absence of electron-withdrawing groups (e.g., chlorine in ) may reduce off-target interactions compared to halogenated analogs .

Actividad Biológica

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole moiety, a pyrrolidine ring, and a sulfonamide group, which contribute to its biological properties. The indole structure is known for its interaction with various receptors, while the sulfonamide group can modulate enzyme activities.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The indole portion can engage with neurotransmitter receptors and enzymes, potentially influencing pathways involved in inflammation and cancer progression. The sulfonamide group may enhance the compound's binding affinity to target proteins, further modulating its biological effects.

Biological Activities

Research has indicated several significant biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of key signaling pathways related to cell proliferation and survival.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro. This suggests a possible application in treating inflammatory diseases.

- Enzyme Inhibition : There is evidence that the compound can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This property could be beneficial in neurodegenerative disease contexts.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | Inhibits cancer cell proliferation | |

| Anti-inflammatory | Reduces levels of inflammatory cytokines | |

| Enzyme Inhibition | Inhibits AChE with an IC50 of 29.46 µM |

Case Study: Antitumor Efficacy

In a study investigating the antitumor properties of similar compounds, derivatives were tested against human cancer cell lines, showing significant cytotoxicity. The study highlighted that modifications in the indole structure could enhance activity against specific cancer types, indicating that structural optimization could lead to more potent derivatives.

Case Study: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory potential of related compounds, demonstrating their ability to inhibit pro-inflammatory cytokine production in macrophages. This suggests that N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may exert similar effects through modulation of NF-kB signaling pathways.

Q & A

Basic: What are the critical steps for synthesizing N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including sulfonylation, amide coupling, and hydroxylation. Key steps include:

- Sulfonylation of the benzamide core : Requires precise control of temperature (e.g., 0–5°C for exothermic reactions) and stoichiometric ratios to avoid side products.

- Amide bond formation : Catalyzed by coupling agents like HATU or EDCl in anhydrous solvents (e.g., DMF or dichloromethane) under nitrogen atmosphere .

- Hydroxyethylindole incorporation : Controlled pH (7–8) and low-temperature conditions (e.g., 10–15°C) to preserve stereochemistry .

Optimization : Reaction kinetics studies (e.g., varying catalyst loading or solvent polarity) and real-time monitoring via HPLC (C18 column, 254 nm UV detection) ensure reproducibility .

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., indole C5 substitution) and hydroxyethyl group conformation. Use deuterated DMSO for solubility .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (ACN/water gradient) with ≥95% purity threshold; retention time consistency validates batch reproducibility .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., ESI+ mode) to distinguish between molecular ion peaks and fragmentation byproducts .

Advanced: How can computational methods predict the compound’s reactivity and guide synthetic pathway design?

- Quantum Chemical Calculations : Density Functional Theory (DFT) models assess transition-state energies for sulfonylation and amidation steps. For example, B3LYP/6-31G* level calculations predict regioselectivity in indole substitution .

- Reaction Path Search Algorithms : ICReDD’s workflow combines quantum mechanics with machine learning to screen optimal catalysts (e.g., palladium vs. copper) and solvent systems (polar aprotic vs. nonpolar) .

- Molecular Dynamics (MD) Simulations : Predict solubility in biological matrices (e.g., logP calculations) and guide salt/cocrystal formulations for enhanced bioavailability .

Advanced: How should researchers resolve contradictory data in biological activity assays (e.g., IC50 variability)?

Case Study : Discrepancies in kinase inhibition assays (e.g., IC50 = 50 nM vs. 200 nM) may arise from:

- Assay Conditions : Buffer composition (e.g., ATP concentration in kinase assays) or temperature (25°C vs. 37°C) .

- Compound Stability : Hydrolysis of the sulfonamide group under acidic conditions (pH <5) alters efficacy. Validate via stability studies (HPLC monitoring over 24–72 hours) .

Resolution : - Dose-Response Replication : Use standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., staurosporine for kinase assays).

- Meta-Analysis : Cross-reference with structural analogs (e.g., benzothiazole derivatives) to identify SAR trends .

Advanced: What strategies are effective in optimizing the compound’s pharmacokinetic profile?

- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to enhance oral absorption. Hydrolysis in vivo regenerates the active form .

- CYP450 Metabolism Studies : Microsomal assays (human liver microsomes) identify metabolic hotspots (e.g., indole N-methylation). Introduce fluorine substituents to block oxidation .

- Solubility Enhancement : Co-crystallization with succinic acid or cyclodextrin inclusion complexes improves aqueous solubility (test via shake-flask method) .

Advanced: How can researchers validate target engagement in cellular models?

- Chemical Proteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down binding proteins. Validate via Western blot (e.g., MAPK pathway targets) .

- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts (ΔTm ≥2°C) upon compound treatment, confirming direct target interaction .

- CRISPR-Cas9 Knockout Models : Compare activity in wild-type vs. target-knockout cell lines to rule off-target effects .

Methodological: What experimental designs address the compound’s potential off-target effects?

- Panel Screening : Test against 100+ kinases/epigenetic enzymes (e.g., Eurofins Panlabs® panel) to identify selectivity outliers .

- Transcriptomic Profiling : RNA-seq of treated vs. untreated cells (p-value <0.05, fold-change ≥2) highlights perturbed pathways .

- In Silico Docking : Glide or AutoDock predicts binding to homologous proteins (e.g., ATP-binding pockets in unrelated kinases) .

Methodological: How should researchers approach scale-up synthesis while maintaining yield and purity?

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation), reducing batch-to-batch variability .

- Design of Experiments (DoE) : Response surface methodology (RSM) optimizes parameters (e.g., temperature, catalyst loading) in pilot-scale reactions .

- In-Line PAT Tools : FTIR or Raman spectroscopy monitors reaction progression in real time, enabling automated quenching .

Data Analysis: How to interpret conflicting crystallographic and solution-state NMR data?

Example : X-ray data shows a planar indole ring, while NMR indicates conformational flexibility.

- Variable-Temperature NMR : Acquire spectra at 25°C, 37°C, and 50°C to detect dynamic equilibria .

- Molecular Dynamics in Silico : Simulate torsional angles (e.g., hydroxyethyl group rotation) to reconcile solid-state vs. solution structures .

Translational: What preclinical models best predict in vivo efficacy?

- Orthotopic Tumor Models : For anticancer studies, use PDX (patient-derived xenograft) models with immunohistochemical validation of target expression .

- PK/PD Modeling : Non-compartmental analysis (NCA) of plasma concentration vs. tumor growth inhibition establishes exposure-response relationships .

- Toxicogenomics : RNA-seq of liver/kidney tissues identifies early toxicity markers (e.g., oxidative stress pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.